3-(3-Hydroxyphenyl)benzonitrile
Overview
Description
3-(3-Hydroxyphenyl)benzonitrile is a chemical compound with the molecular formula C13H9NO . It has a molecular weight of 195.22 g/mol . This compound is widely used in scientific research, with applications ranging from drug development to organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings connected by a carbonitrile group . The IUPAC name for this compound is this compound . The InChIKey, a unique identifier for the compound, is IYDCWWPOHIRIQG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 401.4±38.0 °C at 760 mmHg . The compound has a molar refractivity of 57.6±0.4 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . Its topological polar surface area is 44 Ų .Scientific Research Applications
Solar Cell Technology
- Benzonitrile derivatives, including 3-(3-Hydroxyphenyl)benzonitrile, have been shown to be beneficial as electrolyte solvents in Dye Sensitized Solar Cells (DSSCs). Their low vapor pressure ensures long-term stability, maintaining efficiency for over 1300 hours. This finding indicates potential use in economically viable solar cell technology (Latini et al., 2014).
Chemical and Electrostatic Sensitivity
- The nitrile group in benzonitrile compounds, including this compound, is sensitive to chemical and electrostatic characteristics. This property makes them useful as infrared probes to monitor the local structure and electrostatic environment, particularly in the study of ionic liquids and protein folding kinetics (Zhang et al., 2013).
Anticorrosion Applications
- Benzonitrile derivatives have shown effectiveness in inhibiting copper corrosion. The study of 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile, a similar compound, indicates the potential of this compound in corrosion inhibition. This application is significant in the field of materials science and engineering (Tigori et al., 2022).
Biodegradation Studies
- The biodegradation of aromatic nitriles like benzonitrile by Fusarium solani, a type of fungus, indicates the ecological role of these compounds in bioremediation. This suggests that this compound could be involved in environmental detoxification processes (Harper, 1977).
Synthesis of Novel Compounds
- Benzonitrile derivatives are key intermediates in synthesizing new compounds with potential pharmacological applications. For instance, the synthesis of complex structures like 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole involves benzonitrile intermediates, indicating the relevance of this compound in drug development (Li et al., 2018).
Properties
IUPAC Name |
3-(3-hydroxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDCWWPOHIRIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396309 | |
Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-43-8 | |
Record name | 3′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154848-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Hydroxyphenyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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